molecular formula C8H11N5O B13091509 7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol CAS No. 58256-06-7

7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol

Cat. No.: B13091509
CAS No.: 58256-06-7
M. Wt: 193.21 g/mol
InChI Key: VKOKSOMFSHWYKW-UHFFFAOYSA-N
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Description

7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol (CAS# 58256-06-7) is a specialist heterocyclic compound with the molecular formula C8H11N5O and a molecular weight of 193.21 g/mol . This triazolopyrimidine derivative is provided for research applications and is strictly for laboratory use. This compound is of significant research interest due to its structural similarity to advanced pharmacological scaffolds. It is a close analog of 5-alkylamino-7-aminoazolo[1,5-a]pyrimidines, which have been identified as nanomolar antagonists for the adenosine A2a receptor (A2a AR) , a promising target for the development of new-generation anticancer agents . Furthermore, the broader azolo[1,2,4]triazolo[1,5-a]pyrimidine structural class has been explored for its potent anticoagulant properties , with some derivatives demonstrating activity higher than the reference drug dabigatran etexilate in vitro, potentially offering new pathways for managing coagulation in conditions like cytokine release syndrome . Researchers value this chemical for its potential utility in medicinal chemistry and drug discovery, particularly in the synthesis of novel compounds for oncology and hematology research. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

58256-06-7

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

7-(ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol

InChI

InChI=1S/C8H11N5O/c1-3-9-7-6(14)5(2)12-8-10-4-11-13(7)8/h4,9,14H,3H2,1-2H3

InChI Key

VKOKSOMFSHWYKW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NC2=NC=NN12)C)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminotriazoles with β-Dicarbonyl Compounds

A common approach involves the condensation of 5-amino-1,2,4-triazole derivatives with β-dicarbonyl compounds (such as 1-phenyl-1,3-butanedione or analogous reagents) under reflux in acidic or neutral solvents to form the triazolopyrimidine ring system.

  • For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with substituted 1-phenylbutane-1,3-diones in acetic acid at reflux to yield ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine derivatives, which can be further modified.

Halogenation and Subsequent Amination

  • The 6-hydroxy group can be converted into a good leaving group (e.g., chloro) by treatment with phosphoryl chloride or similar reagents, yielding 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine intermediates.
  • These chloro intermediates are then reacted with ethylamine or other amines under reflux or mild heating conditions to substitute the chlorine atom with an ethylamino group at the 7-position, forming the target compound.

Direct Amination of 7-Hydroxy Intermediates

  • In some protocols, the 7-hydroxy intermediate can be directly aminated by refluxing with ethylamine in a suitable solvent (e.g., methanol or NMP) under nitrogen atmosphere, leading to substitution of the hydroxy group by the ethylamino moiety.

One-Pot or Multi-Step Procedures

  • Some methods employ one-pot syntheses where the triazole and pyrimidine rings are formed simultaneously from diamino-triazoles and β-diketones, followed by in situ substitution reactions to introduce the ethylamino group.
  • Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and regioselectivity.

Representative Reaction Scheme

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 5-Amino-1,2,4-triazole + β-dicarbonyl compound, reflux in acetic acid 7-Hydroxy-5-methyl-triazolo[1,5-a]pyrimidine 60-75 Cyclocondensation forming the core ring
2 Phosphoryl chloride (POCl3), reflux 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine 70-80 Conversion of hydroxy to chloro for nucleophilic substitution
3 Ethylamine, reflux in methanol or NMP 7-(Ethylamino)-5-methyl-triazolo[1,5-a]pyrimidin-6-ol 65-85 Nucleophilic substitution yielding the target compound

Analytical and Characterization Data

  • The structure of the synthesized compound is confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry (HPLC/MS).
  • Typical ^1H NMR signals include methyl protons at ~2.0 ppm, ethylamino methylene and methyl signals, and characteristic aromatic and heterocyclic proton resonances.
  • Purity and yield are assessed by chromatographic techniques such as HPLC.

Research Findings and Optimization

  • Reaction yields vary depending on the substituents on the starting materials and reaction conditions.
  • The use of phosphoryl chloride for halogenation is effective but requires careful control to avoid overreaction or decomposition.
  • Amination with ethylamine proceeds smoothly under mild heating, with solvent choice impacting solubility and reaction rate.
  • Quantum-chemical studies correlate electronic structure with reactivity and substitution patterns, aiding in the design of efficient synthetic routes.
  • Alternative methods involving direct condensation of 3,5-diamino-1,2,4-triazole with substituted ketones offer regioselective access to various substituted triazolopyrimidines, potentially adaptable to the ethylamino derivative.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclocondensation + Halogenation + Amination 5-Amino-1,2,4-triazole, β-dicarbonyl compound Acetic acid reflux, POCl3, ethylamine reflux High yield, well-established Requires halogenation step, use of POCl3
One-step condensation with diamino-triazole 3,5-Diamino-1,2,4-triazole, substituted diketones Reflux in acidic solvent Regioselective, fewer steps Limited to certain substituents
Direct amination of 7-hydroxy intermediate 7-Hydroxy triazolopyrimidine intermediate Ethylamine, methanol or NMP Simpler, avoids halogenation Hydroxy group less reactive than chloro

Chemical Reactions Analysis

Types of Reactions

7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents such as tetrahydrofuran (THF) or diethyl ether under anhydrous conditions.

    Substitution: Halides, electrophiles; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at varying temperatures depending on the reactivity of the reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as topoisomerase I, by binding to the enzyme’s active site and preventing its normal function . This inhibition can lead to the disruption of DNA replication and cell division, resulting in the death of cancer cells. Additionally, the compound may interact with other molecular targets, such as receptors or ion channels, to exert its biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Selected Triazolopyrimidine Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups Reference
7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol 5-Me, 7-NHEt, 6-OH N/A Ethylamino, hydroxyl Target Compound
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4a) 5-Me, 7-OH 287 Hydroxyl
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4b) 5-CF₃, 7-OH 263 Trifluoromethyl, hydroxyl
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (2) 5-Ph, 7-OH N/A Phenyl, hydroxyl
7-(3,4,5-Trimethoxyphenyl)-5-methyl-N-(p-tolyl)-carboxamide (5a) 5-Me, 7-aryl, 6-carboxamide N/A Carboxamide, trimethoxyphenyl
5-Chloro-6-(pentafluorophenyl)-7-(4-methylpiperidinyl) derivative 5-Cl, 6-C₆F₅, 7-piperidinyl N/A Pentafluorophenyl, piperidinyl

Key Observations :

  • Position 5 : Methyl (4a) and trifluoromethyl (4b) substituents reduce steric bulk compared to phenyl (2), but CF₃ lowers the melting point by 24°C, likely due to altered crystallinity .
  • Position 7: Ethylamino (target compound) vs. hydroxyl (4a, 4b) or piperidinyl (17) groups modulate hydrogen-bonding capacity and lipophilicity.

Comparison with Other Derivatives

  • 4a and 4b: Synthesized via condensation of 3,5-diamino-1,2,4-triazole with β-ketoesters, followed by cyclization .
  • Antifungal Derivatives (17) : Prepared by nucleophilic substitution at position 7 with amines (e.g., piperidine) under basic conditions .

Biological Activity

7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol is a compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C₈H₁₁N₅
  • Molecular Weight: 177.2064 g/mol
  • CAS Registry Number: 51806-90-7
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Inhibition of nSMase2 can reduce the release of exosomes carrying amyloid-beta and tau proteins, which are associated with disease progression .
  • Antitumor Activity : Preliminary studies indicate that derivatives of triazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole moiety is crucial for enhancing the anticancer properties by interfering with cellular proliferation mechanisms .
  • Antimicrobial Properties : Some triazolo derivatives have demonstrated broad-spectrum antimicrobial activity, making them potential candidates for the development of new antibiotics .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered intraperitoneally at doses of 10 mg/kg. Results showed significant reductions in amyloid plaque formation and improved cognitive function in treated mice compared to controls .

Case Study 2: Anticancer Activity

Research on the compound's anticancer properties revealed that it exhibited IC50 values in the low micromolar range against several human cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the ethylamino group could enhance potency .

Table 1: Biological Activities of this compound

Biological ActivityMechanismReference
NeuroprotectivenSMase2 inhibition
AntitumorCytotoxicity against cancer cells
AntimicrobialBroad-spectrum activity

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on ActivityReference
Ethyl group variationEnhanced potency
Substituent variationAltered cytotoxicity profile

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